1-Bromomethyl-1-methoxy-cyclopropane
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Overview
Description
1-Bromomethyl-1-methoxy-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromomethyl-1-methoxy-cyclopropane can be synthesized through several methods. One common approach involves the bromination of 1-methoxycyclopropane using bromine or other brominating agents. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Bromomethyl-1-methoxy-cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromomethyl group can be reduced to form the corresponding methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include methyl-substituted cyclopropanes.
Scientific Research Applications
1-Bromomethyl-1-methoxy-cyclopropane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe to study biological processes and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-Bromomethyl-1-methoxy-cyclopropane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The methoxy group can participate in oxidation-reduction reactions, affecting the overall reactivity of the compound. The cyclopropane ring provides structural rigidity, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
1-(Chloromethyl)-1-methoxycyclopropane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-ethoxycyclopropane: Similar in structure but with an ethoxy group instead of a methoxy group.
1-(Bromomethyl)-1-methylcyclopropane: Similar in structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-Bromomethyl-1-methoxy-cyclopropane is unique due to the presence of both a bromomethyl group and a methoxy group on the cyclopropane ring
Properties
IUPAC Name |
1-(bromomethyl)-1-methoxycyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-7-5(4-6)2-3-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYACVQRWJUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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